![molecular formula C17H13N3 B5729454 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline CAS No. 333395-01-0](/img/structure/B5729454.png)

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

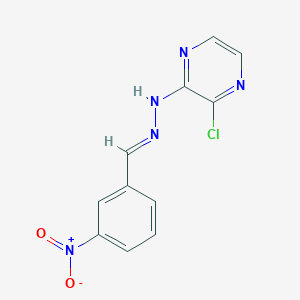

“3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline” is a chemical compound with the molecular formula C17H13N3 . It has an average mass of 259.305 Da and a monoisotopic mass of 259.110962 Da .

Synthesis Analysis

The synthesis of imidazole compounds, which includes “3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline”, often involves starting from aminonitriles . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds, including “3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline”, are known to show a broad range of chemical and biological properties . They are often used as important synthons in the development of new drugs .科学的研究の応用

- Anticancer Properties : 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline derivatives have shown promise as potential anticancer agents . Researchers explore their efficacy against specific cancer cell lines.

- Antiviral Activity : Some benzimidazole-based compounds, including 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline, exhibit antiviral properties . Investigating their mechanisms of action can aid in drug discovery.

- Biochemical Studies : 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline dihydrochloride is used in proteomics research . Researchers study its interactions with proteins and cellular processes.

Medicinal Chemistry and Drug Development

Proteomics Research

Pharmaceuticals and Therapeutics

作用機序

Target of Action

The primary target of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is the C522 residue of p97 . This compound has been shown to retain selectivity among the complicated whole proteome . Other potential targets include Syk , which is closely related to the occurrence and development of hematological malignancies , and microtubule assembly formation in certain cell lines .

Mode of Action

The compound interacts with its targets primarily through inhibition . For instance, it inhibits the microtubule assembly formation .

Pharmacokinetics

It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline’s action include the inhibition of microtubule assembly formation and the induction of apoptosis in certain cell lines . It also demonstrated significant antiproliferative activities against certain cancer cell lines .

将来の方向性

特性

IUPAC Name |

3-(1H-benzo[f]benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-14-7-3-6-13(8-14)17-19-15-9-11-4-1-2-5-12(11)10-16(15)20-17/h1-10H,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDKTHFYGXJVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)

![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)